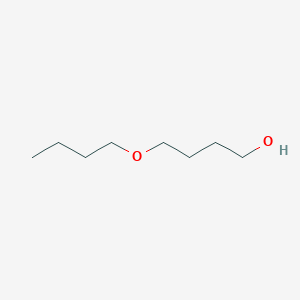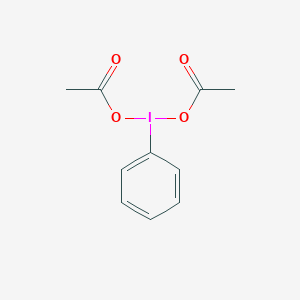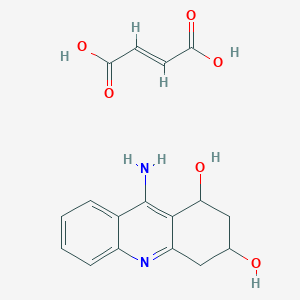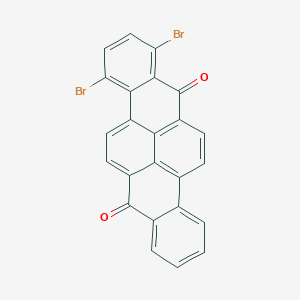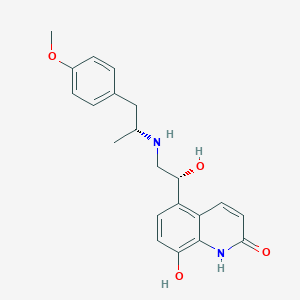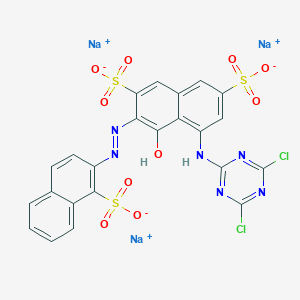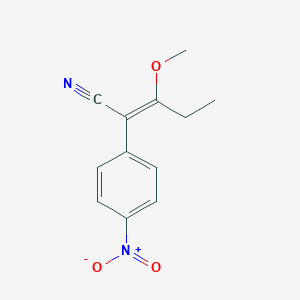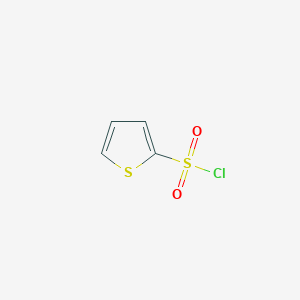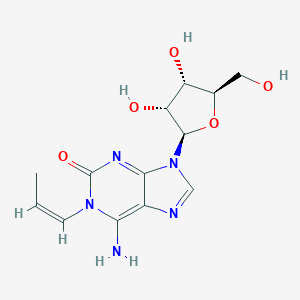
1-Allylisoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allylisoguanosine is a nucleoside analog that has gained attention in recent years due to its potential applications in scientific research. This compound is a modified form of guanosine, which is a building block of RNA and DNA. The modification of guanosine to 1-allylisoguanosine alters its properties, making it a useful tool for investigating biological processes.
Mécanisme D'action
The mechanism of action of 1-allylisoguanosine is based on its ability to mimic guanosine, which is a building block of RNA and DNA. When incorporated into RNA, 1-allylisoguanosine can alter the structure and function of RNA, leading to changes in gene expression and protein synthesis. Additionally, 1-allylisoguanosine has been shown to inhibit the activity of viral RNA polymerases, which are essential for viral replication.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-allylisoguanosine depend on its concentration and the specific biological system in which it is used. At low concentrations, 1-allylisoguanosine can be incorporated into RNA without significantly affecting its structure or function. However, at higher concentrations, 1-allylisoguanosine can disrupt RNA structure and inhibit protein synthesis. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, which is likely due to its ability to inhibit viral RNA polymerases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allylisoguanosine in lab experiments is its ability to mimic guanosine, which is a building block of RNA and DNA. This allows researchers to investigate the effects of RNA modifications on biological processes. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, making it a potential therapeutic agent. However, one limitation of using 1-allylisoguanosine is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
Orientations Futures
There are several future directions for the use of 1-allylisoguanosine in scientific research. One area of interest is the investigation of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer. Additionally, 1-allylisoguanosine could be used as a tool for investigating the role of RNA modifications in other biological processes, such as development and differentiation. Finally, further optimization of the synthesis method for 1-allylisoguanosine could lead to higher yields and purity of the compound, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 1-allylisoguanosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of guanosine, allylation of the N7 position, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography. This synthesis method has been optimized over the years, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
1-Allylisoguanosine has been used in various scientific research applications, including studies on RNA modification and translation, viral replication, and cancer biology. This compound has been shown to inhibit the activity of viral RNA polymerases, making it a potential antiviral agent. Additionally, 1-allylisoguanosine has been used to investigate the role of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer.
Propriétés
Numéro CAS |
140156-26-9 |
|---|---|
Nom du produit |
1-Allylisoguanosine |
Formule moléculaire |
C13H17N5O5 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]purin-2-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-17-10(14)7-11(16-13(17)22)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h2-3,5-6,8-9,12,19-21H,4,14H2,1H3/b3-2-/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
GHRFOPVFWKOWEV-UEMXZQTKSA-N |
SMILES isomérique |
C/C=C\N1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES canonique |
CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Synonymes |
1-allylisoguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



